molecular formula C21H29N6O5P B14040628 isopropyl (((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate

isopropyl (((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate

Cat. No.: B14040628
M. Wt: 476.5 g/mol
InChI Key: LDEKQSIMHVQZJK-NXPZBQOESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 2053424-82-9) is a phosphonamidate prodrug derivative of tenofovir, a nucleoside reverse transcriptase inhibitor (NRTI) used in antiviral therapies. Its molecular formula is C₂₁H₂₉N₆O₅P (MW: 476.47 g/mol), featuring a D-alaninate ester and a phenoxy-phosphoryl group attached to a purine scaffold . Unlike the clinically approved tenofovir alafenamide (TAF, CAS: 379270-37-8), which uses L-alaninate, this compound’s D-configuration may influence its metabolic activation and tissue distribution .

Properties

Molecular Formula

C21H29N6O5P

Molecular Weight

476.5 g/mol

IUPAC Name

propan-2-yl (2R)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16-,33?/m1/s1

InChI Key

LDEKQSIMHVQZJK-NXPZBQOESA-N

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@H](C)C(=O)OC(C)C)OC3=CC=CC=C3

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl ((((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate typically involves multiple steps, starting from readily available precursors. The process often includes the protection and deprotection of functional groups, selective phosphorylation, and coupling reactions. Common reagents used in these steps include phosphorylating agents, protecting groups like tert-butyldimethylsilyl chloride, and coupling reagents such as N,N’-dicyclohexylcarbodiimide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as high-performance liquid chromatography, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Isopropyl ((((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the purine base or the alaninate moiety, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may target the phosphoryl group or other functional groups, typically using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

Isopropyl ((((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential role in cellular processes and as a probe for studying enzyme activities.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving purine metabolism.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of isopropyl ((((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phosphoryl group can participate in phosphorylation reactions, altering the activity of target proteins. Additionally, the purine base may interact with nucleic acids, influencing genetic processes and cellular functions.

Comparison with Similar Compounds

Tenofovir Alafenamide (TAF)

  • Structure : L-alaninate ester with identical purine and phosphonamidate backbone.
  • Key Differences: Stereochemistry: TAF’s L-alaninate enables efficient intracellular hydrolysis to release tenofovir, whereas the D-configuration in the target compound may alter enzymatic processing . Pharmacokinetics: TAF exhibits 90% higher lymphoid tissue penetration and 10-fold greater antiviral potency than tenofovir disoproxil fumarate (TDF) . No data exists for the D-alaninate variant, but stereochemical differences likely reduce bioavailability .

Tenofovir Disoproxil Fumarate (TDF)

  • Structure : Diisopropyloxycarbonyloxymethyl ester prodrug.
  • Comparison :
    • Stability : TDF’s ester groups are more labile than phosphonamidates, leading to faster plasma hydrolysis and higher renal toxicity compared to TAF .
    • Efficacy : The target compound’s phosphonamidate design may improve stability over TDF but requires direct comparison studies .

Fluorinated and Modified Derivatives

  • Example : Compound 8 (CAS: N/A, MW: 606.41 g/mol) features difluoro substitutions on the tetrahydrofuran ring, enhancing metabolic stability and binding affinity to viral polymerases .

Stereochemical and Functional Group Variations

D- vs. L-Alaninate Configurations

Parameter D-Alaninate (Target Compound) L-Alaninate (TAF)
Metabolic Activation Slower hydrolysis due to stereochemical mismatch with esterases Rapid activation in target cells
Toxicity Unknown; D-forms may reduce off-target effects Well-tolerated in clinical use
Bioavailability Likely lower (no clinical data) >80% oral absorption

Phenoxy vs. Alternative Ester Groups

  • Isopropyl Carbonate (e.g., Tenofovir Disoproxil): Increases water solubility but raises renal toxicity risks .

Antiviral Activity

  • TAF : EC₅₀ = 2–10 nM against HIV-1; superior to TDF (EC₅₀ = 50–100 nM) due to enhanced cellular uptake .

Research and Development Trends

  • Prodrug Optimization : Modifications like azidododecanamido (Compound 96, ) aim to enable targeted delivery via click chemistry, a strategy applicable to the target compound .
  • Stereoisomer Studies : highlights the role of fluorine in improving potency, suggesting that halogenation or chiral swaps could enhance the D-alaninate derivative’s profile .

Biological Activity

Isopropyl (((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate, commonly referred to as a derivative of Tenofovir Alafenamide (TAF), has garnered attention for its biological activity, particularly in the context of antiviral therapies. This compound is characterized by its complex structure, which includes a purine base, an amino acid moiety, and a phosphonate group, contributing to its potential therapeutic effects.

  • Molecular Formula : C21H29N6O5P
  • Molecular Weight : 476.47 g/mol
  • CAS Number : 2053424-82-9

This compound acts primarily as a nucleotide analog. Its mechanism involves the inhibition of viral reverse transcriptase, an essential enzyme for the replication of retroviruses such as HIV. The incorporation of this compound into viral DNA results in chain termination, effectively blocking viral replication.

Antiviral Efficacy

Numerous studies have demonstrated the antiviral efficacy of TAF and its derivatives:

  • Inhibition of HIV Replication : Research indicates that TAF exhibits potent activity against HIV strains resistant to other antiretroviral agents. In vitro studies have shown that TAF is significantly more effective than its predecessor, Tenofovir Disoproxil Fumarate (TDF), in inhibiting HIV replication at lower doses .
  • Pharmacokinetics : TAF is characterized by improved pharmacokinetic properties, allowing for effective intracellular concentrations with reduced systemic exposure. This profile minimizes side effects while maintaining antiviral efficacy .
  • Case Studies :
    • A clinical trial involving HIV-infected patients showed that those treated with TAF had a greater reduction in viral load compared to those on TDF, with fewer adverse effects related to renal function and bone mineral density .
    • Another study highlighted the use of TAF in combination therapies, demonstrating enhanced efficacy in suppressing HIV replication when paired with other antiretroviral drugs like integrase inhibitors .

Safety and Toxicology

The safety profile of this compound has been evaluated in various studies:

  • Renal Safety : Compared to TDF, TAF shows a significantly lower risk of nephrotoxicity. Long-term studies indicate that patients on TAF maintain stable renal function over time .
  • Bone Health : The impact on bone mineral density is less pronounced with TAF than with TDF, making it a preferable option for long-term therapy in populations at risk of osteoporosis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.